

In-Depth Technical Guide: (5-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Fluoropyridin-2-yl)methanamine

Cat. No.: B591758

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(5-Fluoropyridin-2-yl)methanamine**, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. This document details its chemical identity, including its IUPAC name and synonyms, and presents available data on its physicochemical properties. Furthermore, it outlines a synthetic protocol for a closely related precursor and discusses the broader context of fluorinated pyridines in pharmaceutical research.

Chemical Identity and Properties

(5-Fluoropyridin-2-yl)methanamine is a substituted pyridine ring with a fluoromethylamine group. Its chemical structure and properties are summarized below.

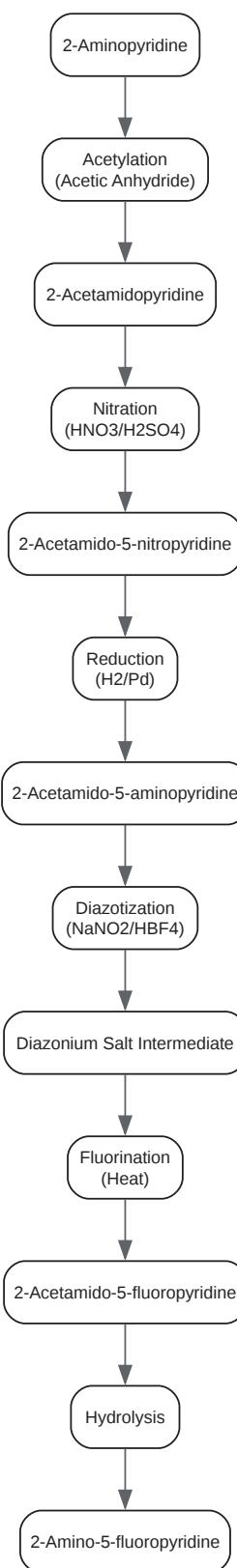
Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source
IUPAC Name	(5-fluoropyridin-2-yl)methanamine	[1]
Synonyms	5-FLUORO-2-PYRIDINEMETHANAMINE, 2-(Aminomethyl)-5-fluoropyridine, (5-fluoro-2-pyridyl)methanamine	[1]
CAS Number	561297-96-9	[1]
Molecular Formula	C ₆ H ₇ FN ₂	[1]
Molecular Weight	126.13 g/mol	[1]
Appearance	Solid	[1]
Purity	97%	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of **(5-Fluoropyridin-2-yl)methanamine** is not readily available in the surveyed literature, a common synthetic route involves the reduction of the corresponding nitrile, 5-fluoro-2-cyanopyridine. The synthesis of a closely related precursor, 2-amino-5-fluoropyridine, is well-documented and provides insight into the chemistry of introducing fluorine into the pyridine ring.

Synthesis of 2-Amino-5-fluoropyridine

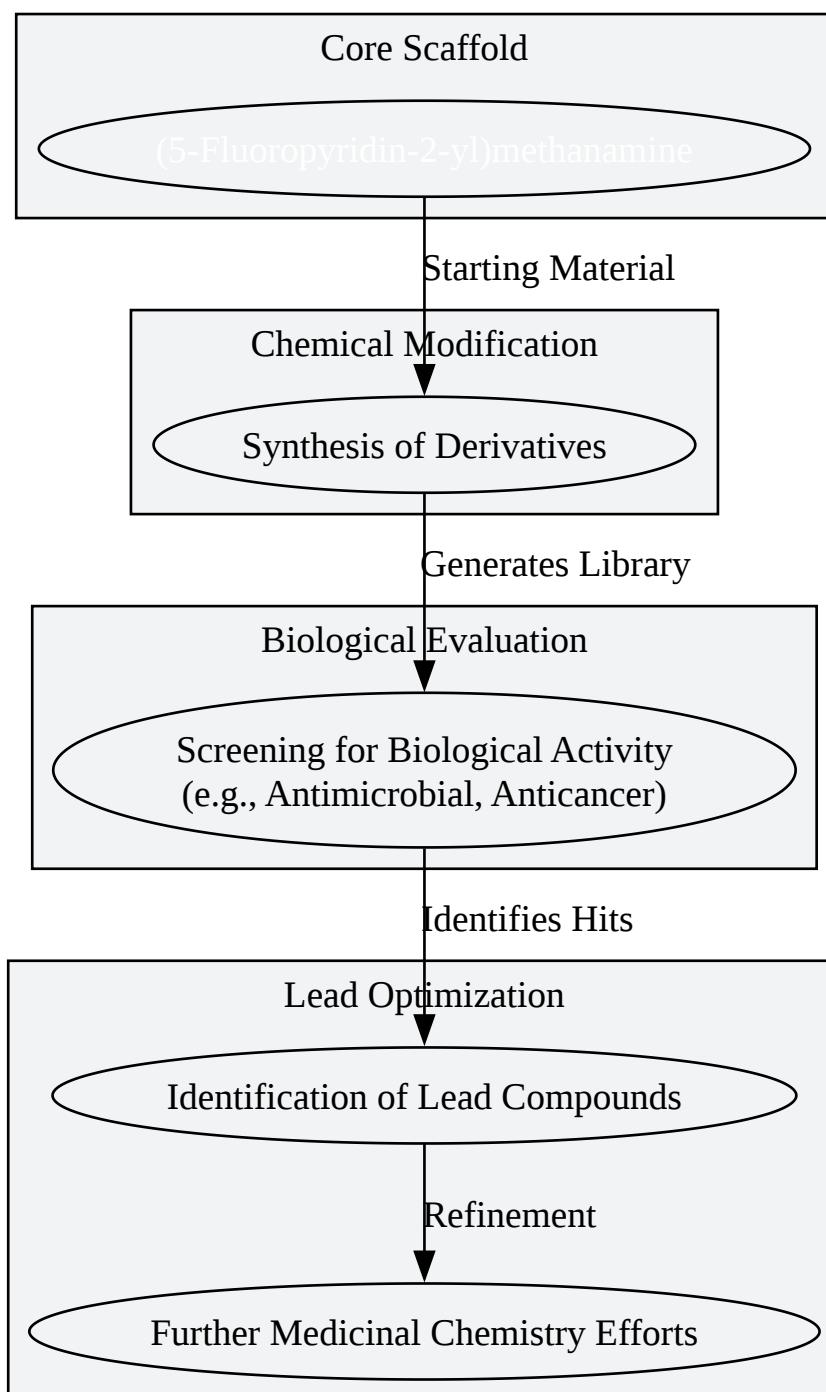

A prevalent method for the synthesis of 2-amino-5-fluoropyridine involves a multi-step process starting from 2-aminopyridine. The key transformation is the introduction of the fluorine atom via a diazotization-fluorination reaction (Balz-Schiemann reaction).

Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine

This protocol is adapted from literature procedures for the synthesis of 2-amino-5-fluoropyridine.

- Step 1: Acetylation of 2-aminopyridine: 2-aminopyridine is reacted with acetic anhydride to protect the amino group.
- Step 2: Nitration: The acetylated compound is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position of the pyridine ring.
- Step 3: Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas with a palladium catalyst.
- Step 4: Diazotization: The resulting 2-acetamido-5-aminopyridine is treated with a nitrite source in the presence of a fluorine-containing acid (e.g., fluoroboric acid) to form a diazonium salt.
- Step 5: Fluorination (Balz-Schiemann Reaction): The diazonium salt is then heated, leading to the replacement of the diazonium group with a fluorine atom.
- Step 6: Hydrolysis: The acetyl protecting group is removed by hydrolysis to yield the final product, 2-amino-5-fluoropyridine.

Logical Workflow for the Synthesis of 2-Amino-5-fluoropyridine


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 2-amino-5-fluoropyridine.

Role in Drug Discovery and Potential Applications

Fluorine-containing compounds are of significant interest in drug discovery due to the unique properties that the fluorine atom imparts to a molecule. The introduction of fluorine can influence a compound's metabolic stability, bioavailability, and binding affinity to biological targets.

(5-Fluoropyridin-2-yl)methanamine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amine derivatives, which have shown anti-mycobacterial activity.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: (5-Fluoropyridin-2-yl)methanamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b591758#5-fluoropyridin-2-yl-methanamine-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com